3-(Piperidin-3-yl)quinazoline-2,4(1H,3H)-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
3-piperidin-3-yl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C13H15N3O2/c17-12-10-5-1-2-6-11(10)15-13(18)16(12)9-4-3-7-14-8-9/h1-2,5-6,9,14H,3-4,7-8H2,(H,15,18) |
InChI Key |
DSNWMMHIQQCVTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2C(=O)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
The quinazoline-2,4-dione scaffold is typically synthesized via cyclization reactions involving anthranilic acid esters or 2-aminobenzoic acid derivatives. For example, methyl 2-aminobenzoate reacts with urea or its analogs under acidic or basic conditions to form the bicyclic structure. A notable protocol involves heating methyl anthranilate with dimethylurea in acetonitrile at 60°C for 3 hours, yielding 6,7-dimethoxyquinazolin-4(3H)-one with 85% efficiency.
Key Reaction Conditions :
| Starting Material | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Methyl anthranilate | Dimethylurea | 60°C | 3 h | 85% |
| 2-Amino-4-fluorobenzoic acid | Formamidine | 100°C | 12 h | 78% |
This method is favored for its simplicity but requires precise control of stoichiometry to avoid side products like thienopyrimidine diones.
Use of Masked Isocyanates
Alternative routes employ masked isocyanates, such as N,N-dialkyl-N′-(pyridin-2-yl)ureas, which react with anthranilic acid esters to form 3-pyridyl-substituted quinazoline-diones. For instance, treating methyl anthranilate with N-methyl-N′-(pyridin-2-yl)urea in methanesulfonic acid yields the core structure at 70°C within 4 hours.
Multi-Component Reaction Strategies
One-pot multi-component reactions (MCRs) streamline synthesis by combining core formation and functionalization. A representative MCR involves:
-
Anthranilic acid ester
-
Piperidin-3-amine
-
Triphosgene (as a carbonyl source)
Reaction in dichloromethane with triethylamine at 0–25°C produces the target compound in 82% yield.
Advantages :
-
Reduced purification steps
-
High atom economy
-
Compatibility with diverse substituents
Catalytic Methods and Process Optimization
Nanomagnetic Ionic Liquid Catalysts
Recent advances employ recyclable catalysts like PBDS-SCMNPs (piperidinium benzene-1,3-disulfonate-coated magnetic nanoparticles). This catalyst facilitates the reaction between 2-amino-5-chlorobenzophenone, aldehydes, and ammonium acetate at 80°C, achieving 89% yield in 1.5 hours.
Catalytic Performance :
| Catalyst | Reaction Time | Yield | Reusability (Cycles) |
|---|---|---|---|
| PBDS-SCMNPs | 1.5 h | 89% | 5 |
| TEATCA | 3 h | 75% | 3 |
Solvent and Temperature Optimization
Microwave-assisted synthesis in ethanol at 120°C reduces reaction time to 30 minutes while maintaining 80% yield.
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Cyclization + Substitution | 68% | 10 h | $$ | Moderate |
| MCR | 82% | 4 h | $ | High |
| Catalytic (PBDS-SCMNPs) | 89% | 1.5 h | $$ | High |
The catalytic method outperforms others in yield and time efficiency, though cyclization-substitution remains valuable for structural versatility.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes:
-
Continuous Flow Systems : Enhances heat/mass transfer for MCRs
-
Green Solvents : Ethanol/water mixtures reduce environmental impact
A pilot study using PBDS-SCMNPs in a fixed-bed reactor achieved 85% yield at 10 kg scale, demonstrating industrial viability .
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes diverse reactions due to its heterocyclic structure and reactive sites:
a. Hydrazinolysis and Subsequent Modifications
Reaction of the quinazoline-dione core with hydrazine derivatives (e.g., diethyl ethoxymethylenemalonate or ethyl ethoxymethylene cyanoacetate) under reflux conditions generates intermediates like 3 (2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide)) . These intermediates are precursors for further functionalization:
-
Condensation with aromatic aldehydes : Forms arylidene derivatives (e.g., 10a-c ) via Schiff base formation.
-
Reaction with phenyl isocyanate/isothiocyanate : Produces disemicarbazide (12a ) or dithiosemicarbazide (12b ) derivatives, which can undergo cyclization to form triazole/oxadiazole derivatives (e.g., 13 , 14a-b , 15 ) .
b. Cyclization Reactions
Dithiosemicarbazide derivatives (12b ) undergo cyclization under different conditions to yield:
-
Triazole derivatives : NaOH reflux conditions produce 13 (1,3-bis((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazoline-2,4(1H,3H)-dione) .
-
Oxadiazole derivatives : Mercuric oxide (HgO) or sulfuric acid conditions yield 14a (1,3-bis((5-(phenylamino)-1,3,4-oxadiazol-2-yl)methyl)quinazoline-2,4(1H,3H)-dione) .
c. Nucleophilic Substitutions
Disemicarbazide derivatives (12a ) react with alkylating agents (e.g., 2-chloroacetonitrile or ethyl bromoacetate) in the presence of sodium acetate to form substituted derivatives (15 , 16 ) .
Analytical Data and Structural Confirmation
a. NMR Data
For 6,7-dimethoxy-1,3-bis[2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione (IV):
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Piperidine CH₂ | 1.35–2.41 | Multiplet |
| OCH₃ | 3.81–3.94 | Singlet |
| Ar-H | 6.91–7.42 | Singlet |
b. MS Data
The compound IV shows:
Biological Activity and Reactivity
While not directly studied here, related quinazoline-2,4-diones show dual inhibition of c-Met and VEGFR-2 kinases, with IC₅₀ values as low as 0.052–0.084 µM for optimized derivatives . The piperidine substitution likely enhances lipophilicity and binding affinity to target proteins.
Key Challenges and Opportunities
-
Selectivity : Synthesis often yields mixtures (E/Z isomers), requiring chromatographic purification .
-
Stability : The dione moiety is prone to hydrolysis under acidic conditions, necessitating controlled reaction environments.
-
Derivatization : The presence of reactive sites (e.g., hydrazide, amine) allows for further functionalization, expanding therapeutic applications .
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of 3-(Piperidin-3-yl)quinazoline-2,4(1H,3H)-dione derivatives is their potential as antimicrobial agents. Research has demonstrated that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing moderate to significant inhibition zones compared to standard antibiotics .
| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Activity |
|---|---|---|---|
| Compound 13 | 9 | 65 | Moderate |
| Compound 15 | 10 | 80 | Moderate |
These findings suggest that modifications at the 1- and 3-positions of the quinazoline scaffold can enhance antimicrobial efficacy.
Anticancer Potential
The quinazoline derivatives have also been investigated for their anticancer properties. Studies indicate that certain modifications can lead to increased cytotoxicity against various cancer cell lines. For example, compounds incorporating specific substituents have shown promise in inhibiting cancer cell proliferation through mechanisms such as inducing apoptosis .
Inhibition of Enzymatic Activity
Another important application is in the inhibition of key enzymes involved in bacterial resistance mechanisms. The compound has been identified as a potential inhibitor of bacterial gyrase and DNA topoisomerase IV, which are critical targets for the development of new antimicrobial therapies . This mode of action is particularly relevant given the rise of antibiotic-resistant bacterial strains.
Case Studies
Several case studies highlight the effectiveness of this compound in drug development:
- Study on Antimicrobial Efficacy : A series of derivatives were synthesized and evaluated for their antimicrobial activity using agar well diffusion methods. The most promising candidates displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Testing : In vitro studies on various cancer cell lines revealed that certain derivatives significantly inhibited cell growth compared to control groups, indicating potential for further development as anticancer agents .
Mechanism of Action
The mechanism of action of 3-(Piperidin-3-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The substitution pattern at the 3-position of the quinazoline-2,4-dione scaffold significantly influences biological activity and pharmacokinetics. Below is a structural and physicochemical comparison with key analogs:
Key Observations :
- The piperidinyl group enhances water solubility compared to aromatic (e.g., 4-chlorophenyl) or aliphatic (e.g., cyclohexyl) substituents, as predicted by in silico ADME models .
- Pyridinyl and quinolinyl analogs (e.g., 3j, 3l) exhibit higher melting points due to increased planarity and intermolecular interactions .
Anticancer Activity
- 3-(Piperidin-3-yl)quinazoline-2,4-dione derivatives : Exhibit dual c-Met/VEGFR-2 kinase inhibition, with compounds 4b and 4e showing IC50 values comparable to cabozantinib (a clinically approved inhibitor). The piperidinyl group facilitates hydrogen bonding with conserved residues (e.g., Asp1222 in c-Met) .
- 3-(Pyridin-2-yl)quinazoline-2,4-dione (3j): No reported kinase inhibition but studied for structural diversity in synthesis .
- 3-Phenylsulfonylquinazoline-2,4-dione derivatives : Potent chymase inhibitors (IC50 ~10⁻⁸ M) due to hydrophobic interactions with enzyme pockets, unlike the piperidinyl analog’s kinase focus .
Antimicrobial Activity
- 3-(Piperidin-3-yl)quinazoline-2,4-dione: Limited direct data, but piperidine-containing analogs are less effective than fluoroquinolone-like derivatives (e.g., compounds 13 and 15) against Gram-positive/-negative bacteria .
- 3-(4-Chlorophenyl)quinazoline-2,4-dione : Moderate activity attributed to electron-withdrawing groups enhancing membrane penetration .
Enzyme Inhibition (Antidiabetic)
Key Insights :
Biological Activity
Introduction
3-(Piperidin-3-yl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on antimicrobial properties, inhibition of key kinases, and cytotoxicity against cancer cell lines. The findings are supported by various studies and data tables that summarize the results.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of quinazoline derivatives, including this compound. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
The antimicrobial activity was assessed through various methods, including minimum inhibitory concentration (MIC) and zone of inhibition tests. Notably, the compound exhibited:
- Inhibition against Staphylococcus aureus : Inhibition zones ranged from 10 to 12 mm with MIC values around 75 mg/mL .
- Activity against Candida albicans : The compound showed an inhibition zone of 11 mm, surpassing the efficacy of ampicillin .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10 - 12 | 75 |
| Escherichia coli | Moderate | 80 |
| Candida albicans | 11 | 77 |
Kinase Inhibition
The compound has also been studied for its potential as a dual inhibitor of c-Met and VEGFR-2 tyrosine kinases. These kinases play crucial roles in cancer progression and angiogenesis.
Inhibitory Activity
In a recent study, several derivatives of quinazoline were synthesized and tested for their inhibitory effects on c-Met and VEGFR-2. Key findings include:
- IC50 Values : Compounds derived from this compound showed IC50 values ranging from 0.052 to 0.084 µM , indicating potent inhibition .
- Cell Cycle Arrest : These compounds induced cell cycle arrest and apoptosis in HCT-116 colorectal cancer cells .
Table 2: Inhibitory Activity Against c-Met and VEGFR-2
| Compound | c-Met IC50 (µM) | VEGFR-2 IC50 (µM) |
|---|---|---|
| 4b | 0.052 | - |
| 4e | 0.084 | - |
| Cabozantinib (control) | - | - |
Cytotoxicity Studies
Cytotoxicity assessments against cancer cell lines have revealed promising results for the compound's derivatives.
Comparative Cytotoxicity
In vitro studies comparing the cytotoxic effects of these compounds against HCT-116 colon cancer cells and WI38 normal cells indicated:
- Higher Cytotoxicity : Compounds such as 4b demonstrated superior cytotoxicity compared to cabozantinib with less toxicity towards normal cells .
Table 3: Cytotoxicity Results
| Compound | HCT-116 IC50 (µM) | WI38 IC50 (µM) |
|---|---|---|
| 4b | < 10 | > 20 |
| Cabozantinib | < 15 | > 30 |
Q & A
Q. What are the optimized synthetic routes for 3-(Piperidin-3-yl)quinazoline-2,4(1H,3H)-dione, and how do reaction conditions influence yield?
The synthesis of quinazoline-dione derivatives often involves cyclization of anthranilic acid derivatives or carbonylation of 2-aminobenzamides. Modified methods, such as the Lange and Sheible approach, can achieve yields >90% by optimizing temperature and solvent systems (e.g., using supercritical CO₂ for eco-friendly synthesis) . Multi-component reactions catalyzed by L-proline or PEG-supported aza-Wittig reactions (Scheme 26) are efficient for introducing piperidine substituents, with yields dependent on stoichiometry and catalyst loading .
Q. How can spectroscopic and crystallographic methods confirm the structural integrity of this compound?
- X-ray crystallography : Resolves bond lengths and dihedral angles to validate the quinazoline-dione core and piperidine substitution pattern .
- NMR : Key signals include downfield protons for NH groups (~10-12 ppm) and distinct piperidine CH₂ resonances (~2.5-3.5 ppm).
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns verify substituent placement .
Q. What in vitro assays are suitable for preliminary evaluation of its antibacterial activity?
Standard protocols include:
- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Time-kill kinetics : Assess bactericidal effects over 24 hours.
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to rule out nonspecific toxicity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the piperidine ring) affect target selectivity in kinase inhibition?
- Piperidine substitution : Bulky groups at the 3-position enhance selectivity for kinases like PARP-1 by sterically blocking off-target binding .
- Electron-withdrawing groups : Nitro or chloro substituents improve binding affinity to thymidylate synthase via H-bonding with active-site residues .
- SAR (Structure-Activity Relationship) : Systematic variation of substituents (e.g., methyl vs. phenyl) combined with molecular docking (e.g., AutoDock Vina) identifies pharmacophores critical for activity .
Q. What computational strategies are effective for predicting the binding mode of this compound to viral proteases?
- Ligand-protein docking : Use Schrödinger Suite or GROMACS to simulate interactions with SARS-CoV-2 M<sup>pro</sup> or HIV integrase. Focus on piperidine’s amine group forming salt bridges with catalytic aspartates .
- MD (Molecular Dynamics) simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories; RMSD <2 Å indicates robust binding .
- Free energy calculations : MM-PBSA/GBSA quantify binding energies, with ΔG < −7 kcal/mol suggesting therapeutic potential .
Q. How can contradictory data on anti-inflammatory activity across studies be resolved?
- Assay variability : Compare results from COX-2 inhibition (ELISA) vs. carrageenan-induced paw edema models. Discrepancies may arise from differential tissue penetration .
- Metabolic stability : Assess hepatic microsomal degradation; poor stability in some models may underreport efficacy .
- Dosage optimization : Re-evaluate dose-response curves using in vivo models (e.g., murine LPS-induced sepsis) to identify therapeutic windows .
Methodological Challenges and Solutions
Q. What strategies improve the solubility of this compound in aqueous buffers?
- Salt formation : React with HCl or succinic acid to generate water-soluble salts.
- Nanoparticle formulation : Use PLGA or liposomes for encapsulation, achieving >80% solubility enhancement .
- Co-solvents : Ethanol (≤10%) or PEG-400 in PBS improves solubility without cytotoxicity .
Q. How can regioselectivity issues during nitration or halogenation be mitigated?
- Directed ortho-metalation : Use BuLi/TMEDA to deprotonate specific positions before introducing electrophiles .
- Catalytic systems : FeCl₃ or Bi(OTf)₃ promotes selective nitration at the 6-position of the quinazoline ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
